molecular formula C15H10BrFN4S B2825553 (E)-5-(4-bromophenyl)-4-((4-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 328021-13-2

(E)-5-(4-bromophenyl)-4-((4-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2825553
CAS No.: 328021-13-2
M. Wt: 377.24
InChI Key: AFZKJUVYJIUTLO-GIJQJNRQSA-N
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Description

(E)-5-(4-bromophenyl)-4-((4-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C15H10BrFN4S and its molecular weight is 377.24. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Experimental and Theoretical Analysis : Derivatives of 1,2,4-triazoles, including fluoro and chloro derivatives, have been synthesized and characterized. These studies focus on intermolecular interactions such as C–H⋯O, C–H⋯SC, and lp⋯π interactions, using techniques like X-ray diffraction, DSC, TGA, and quantum mechanical calculations. Such analyses provide insights into the structural and energetic aspects of these compounds, which are crucial for understanding their potential applications (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

Biological Activities

  • Antimicrobial Activities : The antimicrobial properties of new 1,2,4-triazoles have been evaluated, revealing that these compounds exhibit significant activity against a range of bacterial and fungal strains. This suggests their potential use in developing new antimicrobial agents (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
  • Antitubercular and Antimicrobial Agents : Further studies have focused on synthesizing and evaluating the antitubercular and antimicrobial properties of 4-thiazolidinone derivatives, highlighting the versatile biological activities of triazole derivatives and their potential in treating infectious diseases (Samadhiya, Sharma, Srivastava, & Srivastava, 2014).

Anticancer Evaluation

  • Some new 1,2,4-triazole derivatives have been synthesized and screened for their anticancer properties. This research aims at identifying compounds with potential efficacy against various cancer cell lines, contributing to the development of novel anticancer therapies (Holla, Sarojini, Rao, Akberali, Kumari, & Shetty, 2001).

Antioxidant and α-Glucosidase Inhibitory Activities

  • The synthesis and biological evaluation of benzimidazole derivatives containing triazole rings have shown promising antioxidant and α-glucosidase inhibitory activities. Such studies are vital for discovering new therapeutic agents for managing oxidative stress-related diseases and diabetes (Menteşe, Ülker, & Kahveci, 2015).

Corrosion Inhibition

  • Research into the application of triazole derivatives as corrosion inhibitors has been conducted, demonstrating their effectiveness in protecting metals against corrosion. These findings are significant for industries seeking cost-effective and efficient corrosion protection solutions (Ansari, Quraishi, & Singh, 2014).

Properties

IUPAC Name

3-(4-bromophenyl)-4-[(E)-(4-fluorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrFN4S/c16-12-5-3-11(4-6-12)14-19-20-15(22)21(14)18-9-10-1-7-13(17)8-2-10/h1-9H,(H,20,22)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFZKJUVYJIUTLO-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NN2C(=NNC2=S)C3=CC=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrFN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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